molecular formula C22H16N2O3S B040808 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione CAS No. 118384-10-4

5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione

Cat. No. B040808
CAS RN: 118384-10-4
M. Wt: 388.4 g/mol
InChI Key: FQCUYGFIIAZMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione (NBMT) is a chemical compound that has gained attention due to its potential in scientific research. This compound belongs to the class of thiazolidinediones and is known for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione is not fully understood. However, it has been proposed that 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types. Additionally, 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione in lab experiments include its high purity, ease of synthesis, and potential for use as a fluorescent probe. However, the limitations of using 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione. One potential direction is the development of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione-based drug delivery systems for cancer therapy. Additionally, the potential use of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione as a fluorescent probe for the detection of metal ions could be further explored. Furthermore, the neuroprotective effects of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione could be studied in more detail for its potential in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione involves the reaction of 2-(2-naphthalenylmethyl)-5-benzoxazolecarboxylic acid with thionyl chloride to form 2-(2-naphthalenylmethyl)-5-benzoxazolyl chloride. This intermediate is then reacted with 2-mercaptoacetic acid to produce 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione. This method has been optimized to produce high yields of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione with purity greater than 99%.

Scientific Research Applications

5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been studied for its potential in various scientific research fields. It has been found to have potential as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential as a drug delivery system for cancer therapy. Furthermore, 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to have antioxidant properties and has been studied for its potential in treating oxidative stress-related diseases.

properties

CAS RN

118384-10-4

Product Name

5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

5-[[2-(naphthalen-2-ylmethyl)-1,3-benzoxazol-5-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H16N2O3S/c25-21-19(28-22(26)24-21)11-14-6-8-18-17(10-14)23-20(27-18)12-13-5-7-15-3-1-2-4-16(15)9-13/h1-10,19H,11-12H2,(H,24,25,26)

InChI Key

FQCUYGFIIAZMLU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=NC4=C(O3)C=CC(=C4)CC5C(=O)NC(=O)S5

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=NC4=C(O3)C=CC(=C4)CC5C(=O)NC(=O)S5

synonyms

5-((2-(2-naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione
5-NMeBON-thiazolidinedione

Origin of Product

United States

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